molecular formula C8H6BrN3 B598582 7-Bromo-8-methylpyrido[2,3-b]pyrazine CAS No. 116605-69-7

7-Bromo-8-methylpyrido[2,3-b]pyrazine

Cat. No. B598582
CAS RN: 116605-69-7
M. Wt: 224.061
InChI Key: BHHMPZQRVWVAAR-UHFFFAOYSA-N
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Description

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a chemical compound with the CAS Number: 116605-69-7 . It has a molecular weight of 224.06 . The compound is solid in physical form and is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The linear formula of 7-Bromo-8-methylpyrido[2,3-b]pyrazine is C8H6BrN3 . The InChI code for this compound is 1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3 .


Physical And Chemical Properties Analysis

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a solid compound . It is typically stored in a dry room at normal temperature .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

A study by Lassagne et al. (2018) demonstrated the halogenation of quinoxaline, pyrido[2,3-b]pyrazine, and related compounds to afford intermediates for palladium-catalyzed couplings, potentially enabling the synthesis of complex heterocycles. This work highlights the utility of halogenated pyrido[2,3-b]pyrazines in constructing carbazole and carbolines derivatives, which are important in medicinal chemistry and material science (Lassagne et al., 2018).

Crystallography

Popek and Crundwell (2019) investigated the crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and its 7-bromo derivative, revealing insights into the molecular geometry and electronic structure, which can inform the design of materials and drugs (Popek & Crundwell, 2019).

Optoelectronic Materials

Meti et al. (2017) focused on the regioselective synthesis of dipyrrolopyrazine derivatives and investigated their optical and thermal properties, aiming to develop new organic materials for optoelectronic applications. Their work underscores the significance of pyrido[2,3-b]pyrazine derivatives in creating advanced materials (Meti et al., 2017).

Catalysis

Gala et al. (2014) reported on the use of gold catalysis in synthesizing azaindoles, utilizing pyrrolo[2,3-b]pyrazines as key intermediates. This highlights the catalytic applications of pyrido[2,3-b]pyrazine derivatives in synthesizing pharmacologically relevant structures (Gala et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While the action mechanisms of pyrrolopyrazine derivatives are not clearly recognized, these compounds have shown a wide range of biological activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

7-bromo-8-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMPZQRVWVAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=CN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652841
Record name 7-Bromo-8-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-methylpyrido[2,3-b]pyrazine

CAS RN

116605-69-7
Record name 7-Bromo-8-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-bromo-4-methylpyridine-2,3-diamine (0.21 g, 1 mmol) was dissolved in a mixture of EtOH—H2O; to this was added aqueous glyoxal 40% (0.2 ml, 4 mmol) and the resulting mixture was refluxed for 1 h. Upon cooling to room temperature, water was then added. The product was separated, filtered and washed with excess water yielded 7-bromo-8-methylpyrido[2,3-b]pyrazine as a sufficiently enough pure material (0.21 g) for the next step.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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